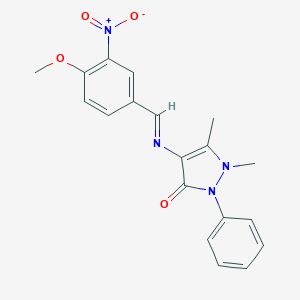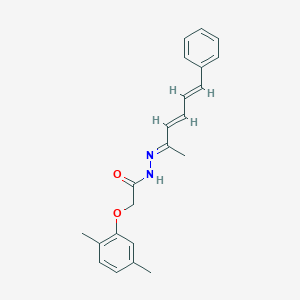![molecular formula C31H31BrN4O4 B413190 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)
4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features a unique combination of functional groups
准备方法
The synthesis of 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolone ring: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Bromination and ethoxylation: The aromatic ring is brominated using bromine in acetic acid, followed by ethoxylation using ethanol and a suitable catalyst.
Coupling reactions: The final step involves coupling the brominated and ethoxylated aromatic ring with the pyrazolone derivative using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolone ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include polar solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE include other pyrazolone derivatives and brominated aromatic compounds. These compounds share similar structural features but may differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
References
- Synthesis and therapeutic potential of imidazole containing compounds
- A brief review of the biological potential of indole derivatives
- Selection of boron reagents for Suzuki–Miyaura coupling
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation
- Biological activities of a newly synthesized pyrazoline derivative
属性
分子式 |
C31H31BrN4O4 |
|---|---|
分子量 |
603.5g/mol |
IUPAC 名称 |
4-[(5-bromo-3-ethoxy-2-hydroxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C31H31BrN4O4/c1-6-40-25-18-21(32)17-24(29(25)37)28(26-19(2)33(4)35(30(26)38)22-13-9-7-10-14-22)27-20(3)34(5)36(31(27)39)23-15-11-8-12-16-23/h7-18,28,37H,6H2,1-5H3 |
InChI 键 |
PEOMLICSCKXIDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br |
规范 SMILES |
CCOC1=CC(=CC(=C1O)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-dichlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B413108.png)
![Phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B413109.png)
![3-[(Hydroxyimino)methyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B413110.png)
![5-[(5-{2-Chloro-5-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413111.png)

![ethyl 2-(4-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B413115.png)
![N-[1-({2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B413116.png)

![3-({[2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)[1,1'-biphenyl]-2-ol](/img/structure/B413118.png)
![5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413121.png)
![3-bromo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413124.png)
![2-Benzothiazol-2-yl-4-[3-(4-bromo-phenyl)-allylideneamino]-phenol](/img/structure/B413127.png)

![3-methyl-N-[3-(4-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B413132.png)
